![molecular formula C14H12N4OS2 B14905666 2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)
2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core.
Preparation Methods
The synthesis of 2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide typically involves the reaction of 2-aminothiophenol with benzo[c][1,2,5]thiadiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is employed in bioimaging due to its fluorescent properties, allowing for the visualization of cellular structures and processes.
Industry: The compound is used in the development of organic photovoltaic materials and sensors.
Mechanism of Action
The mechanism of action of 2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, while the aminophenylthio group serves as an electron donor. This electron donor-acceptor interaction facilitates various photophysical and photochemical processes, making the compound useful in applications such as photocatalysis and fluorescence imaging .
Comparison with Similar Compounds
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide can be compared with other similar compounds, such as:
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds also feature the benzo[c][1,2,5]thiadiazole core and are used in similar applications, but they differ in the nature of the substituents attached to the core.
Benzo[c][1,2,5]thiadiazole-based covalent triazine frameworks: These frameworks are used for sensing applications and have different structural properties compared to the acetamide derivative.
Properties
Molecular Formula |
C14H12N4OS2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(2,1,3-benzothiadiazol-4-yl)acetamide |
InChI |
InChI=1S/C14H12N4OS2/c15-9-4-1-2-7-12(9)20-8-13(19)16-10-5-3-6-11-14(10)18-21-17-11/h1-7H,8,15H2,(H,16,19) |
InChI Key |
IGSPWRDPAOGBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(=O)NC2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



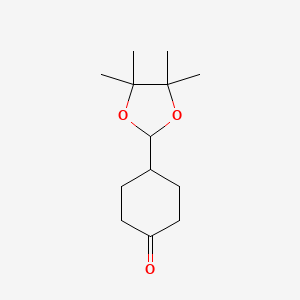
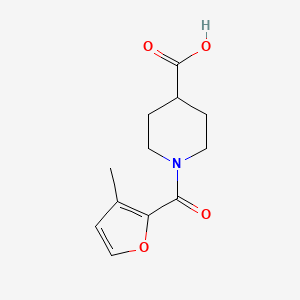

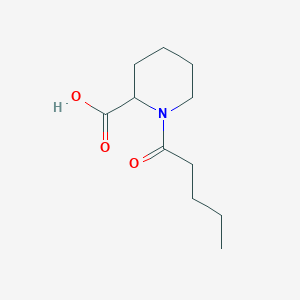
![2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B14905622.png)
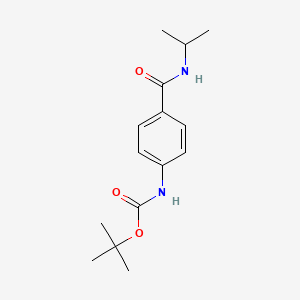

![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)
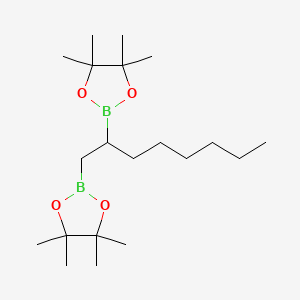
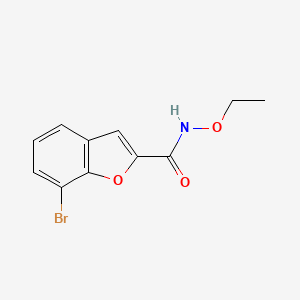
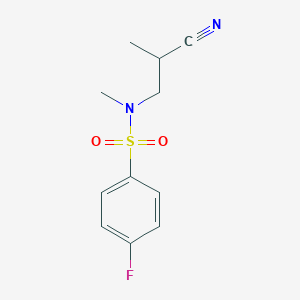

![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
